

Application Notes and Protocols for TH1834 Dihydrochloride in Cell Culture

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Compound of Interest

Compound Name: TH1834 dihydrochloride

Cat. No.: B10764146

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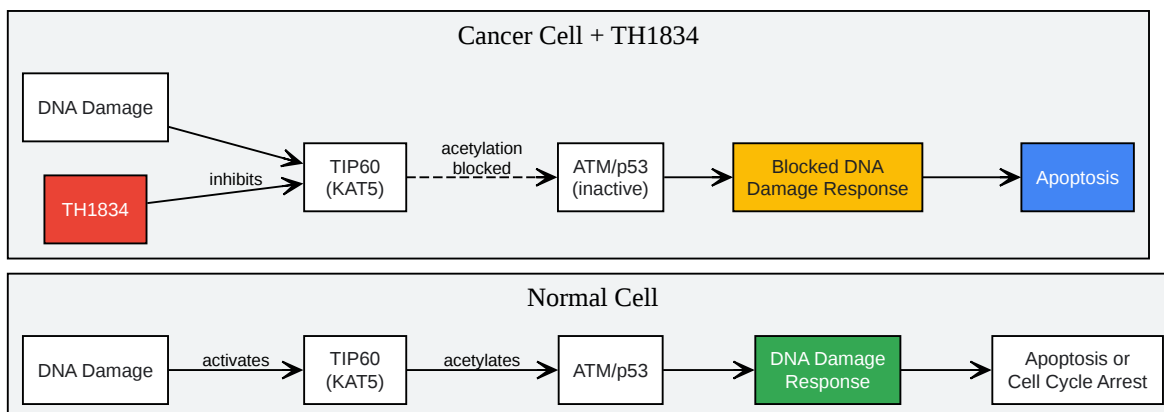
For Researchers, Scientists, and Drug Development Professionals

Introduction

TH1834 dihydrochloride is a potent and specific small-molecule inhibitor of the histone acetyltransferase (HAT) TIP60 (Tat-interactive protein, 60 kDa), also known as KAT5.[1][2] As a key regulator of chromatin structure, DNA damage repair, and gene transcription, TIP60 is a promising therapeutic target in oncology.[3][4] TH1834 has been shown to induce apoptosis, inhibit cell proliferation, and enhance the sensitivity of cancer cells to DNA-damaging agents, making it a valuable tool for cancer research and drug development.[2][5] These application notes provide detailed protocols for utilizing **TH1834 dihydrochloride** in cell culture experiments.

Mechanism of Action

TH1834 specifically targets the enzymatic activity of TIP60, a member of the MYST family of HATs.[1] TIP60 plays a crucial role in the DNA damage response (DDR) by acetylating key proteins such as ATM (ataxia-telangiectasia mutated) and p53, leading to their activation and subsequent cell cycle arrest or apoptosis.[4] In cancer cells, where the DDR is often dysregulated, inhibition of TIP60 by TH1834 prevents the proper acetylation and activation of these downstream targets. This leads to an accumulation of unrepaired DNA damage, ultimately triggering apoptotic cell death.[2][3]



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Caption: Mechanism of Action of **TH1834 Dihydrochloride**.

Data Presentation

The following table summarizes the effective concentrations and observed effects of TH1834 in various cancer cell lines as reported in the literature.

Cell Line	Cancer Type	Concentration	Treatment Duration	Observed Effects
MCF7	Breast Cancer	0.5 - 500 μ M	1 hour	Reduced cell viability, increased cytotoxicity, and induced caspase-3 activation.
A549	Lung Cancer	80 μ M	1, 3, and 5 days	Inhibition of cell growth.
H1975	Lung Cancer	80 μ M	1, 3, and 5 days	Inhibition of cell growth. [5]
DU-145	Prostate Cancer	Not specified	Not specified	Induction of a sub-G1 peak (indicating cell death) when combined with ionizing radiation. [1]
PC-3	Prostate Cancer	Not specified	Not specified	Increased apoptosis when combined with ionizing radiation. [2]

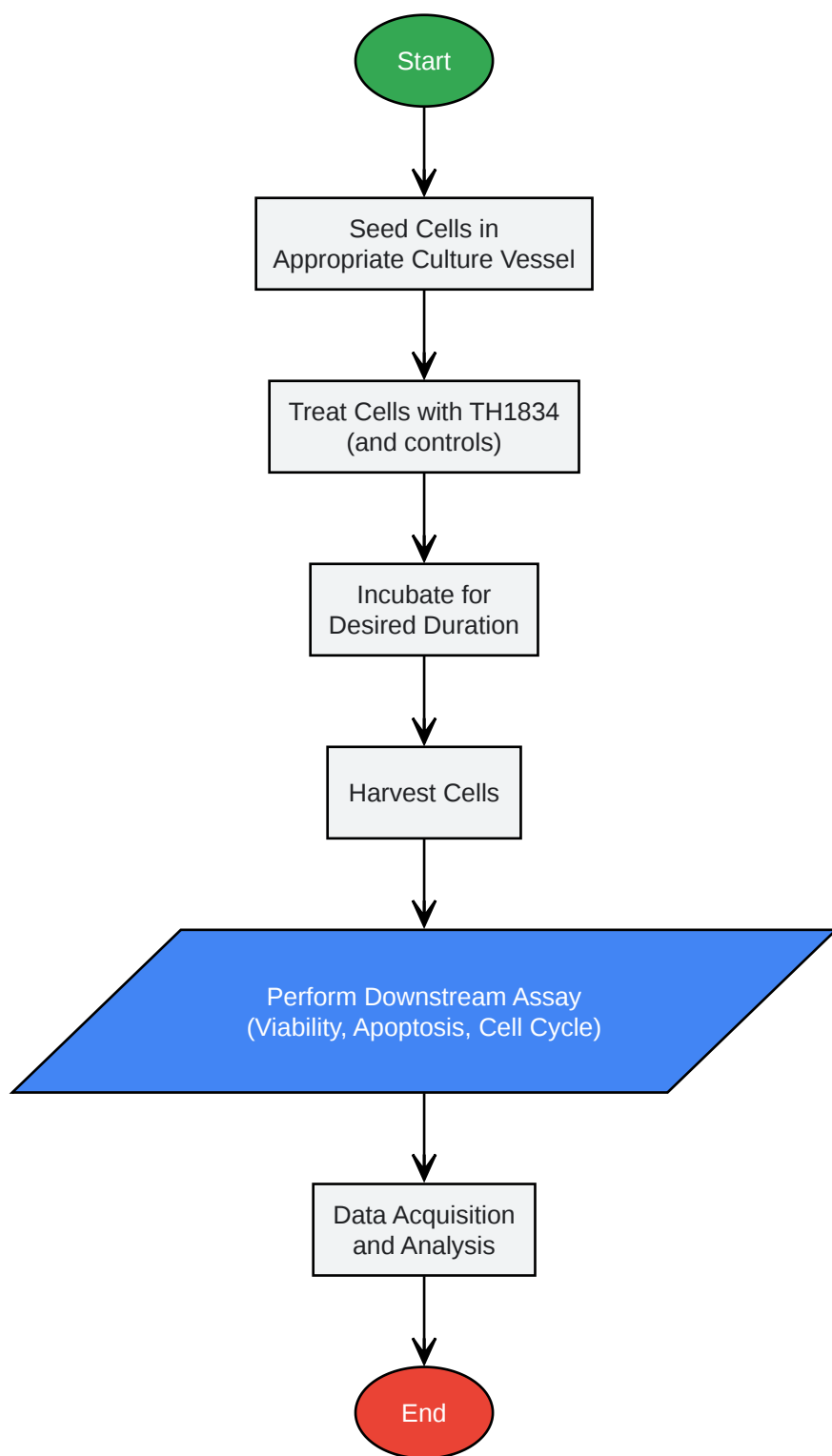
Experimental Protocols

General Guidelines for TH1834 Dihydrochloride Preparation and Storage

- Reconstitution: **TH1834 dihydrochloride** is typically provided as a solid. Reconstitute the compound in a suitable solvent such as sterile water or DMSO to create a stock solution. For

a 10 mM stock solution, dissolve 4.59 mg of **TH1834 dihydrochloride** (M.W. 458.8) in 1 mL of solvent.

- Storage: Store the solid compound at -20°C. Once reconstituted, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.



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Caption: General experimental workflow for TH1834 treatment.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of TH1834 on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- **TH1834 dihydrochloride** stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Allow cells to adhere overnight.
- Prepare serial dilutions of TH1834 in complete medium.
- Remove the medium from the wells and add 100 μ L of the TH1834 dilutions. Include vehicle control (medium with the same concentration of solvent as the highest TH1834 concentration) and untreated control wells.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Cancer cell line of interest
- 6-well cell culture plates
- **TH1834 dihydrochloride** stock solution
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to adhere.
- Treat cells with the desired concentrations of TH1834 and controls for the appropriate duration.
- Harvest the cells, including both adherent and floating populations.
- Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension to a flow cytometry tube.

- Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the samples on a flow cytometer within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle.

Materials:

- Cancer cell line of interest
- 6-well cell culture plates
- **TH1834 dihydrochloride** stock solution
- Cold 70% ethanol
- PBS
- RNase A (100 μ g/mL)
- Propidium Iodide (50 μ g/mL)
- Flow cytometer

Procedure:

- Seed and treat cells with TH1834 as described in the apoptosis assay protocol.
- Harvest the cells and wash with cold PBS.
- Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

- Wash the fixed cells with PBS and centrifuge.
- Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the samples on a flow cytometer. The appearance of a sub-G1 peak is indicative of apoptotic cells.^[1]

Conclusion

TH1834 dihydrochloride is a valuable research tool for investigating the role of TIP60 in cancer biology and for preclinical evaluation of TIP60 inhibition as a therapeutic strategy. The protocols provided here offer a framework for assessing the cellular effects of TH1834. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

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